2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone core fused with phenyl and pyridinyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process intensification strategies such as continuous flow synthesis can be employed to scale up production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield tetrahydroquinazolinone derivatives with altered electronic properties.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and physicochemical properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptotic cell death and inhibiting tumor cell migration and invasion . The exact molecular targets and pathways involved are still under investigation, but preliminary data suggest that it may interact with key signaling molecules involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: This compound shares structural similarities with 2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one and exhibits similar biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridinyl group and have been studied for their potential biological activities.
Uniqueness
2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-phenyl-3-pyridin-2-yl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H15N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13,18,21H |
InChI Key |
LNDCDPOELJNVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Origin of Product |
United States |
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